molecular formula C18H21N7O3S B11354126 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide

Cat. No.: B11354126
M. Wt: 415.5 g/mol
InChI Key: NJHGIBHCZIYOHO-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
    • A 1,2,4-triazole ring (with an acetylamino substituent at position 4).
    • An oxadiazole ring (attached to the 1,2,4-triazole via a sulfur atom).
    • An N-(1-phenylethyl)acetamide group.
  • This compound belongs to the class of heterocyclic compounds, which are essential in medicinal chemistry and drug discovery.
  • Its structural complexity suggests potential biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidative processes could modify the triazole or oxadiazole rings.

        Reduction: Reduction of functional groups (e.g., acetylamino) could occur.

        Substitution: Substitution reactions might involve the phenylethyl group.

    • Common reagents and conditions would depend on the specific reaction, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products would vary based on the reaction type.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory activity).

      Biochemistry: Study its interactions with enzymes, receptors, or other biomolecules.

      Materials Science: Explore its use in materials with specific properties (e.g., sensors, catalysts).

      Pharmacology: Assess its toxicity and pharmacokinetics.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available.
    • Hypothetically, it could interact with cellular targets (e.g., proteins, nucleic acids) to exert its effects.
  • Comparison with Similar Compounds

    • Similar compounds may include other 1,2,4-triazole derivatives or oxadiazoles.
    • Highlighting its uniqueness would require a thorough literature search.

    Remember, due to the compound’s complexity and limited available data, some aspects remain speculative

    Properties

    Molecular Formula

    C18H21N7O3S

    Molecular Weight

    415.5 g/mol

    IUPAC Name

    2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide

    InChI

    InChI=1S/C18H21N7O3S/c1-4-25-17(15-16(20-12(3)26)24-28-23-15)21-22-18(25)29-10-14(27)19-11(2)13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3,(H,19,27)(H,20,24,26)

    InChI Key

    NJHGIBHCZIYOHO-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=NN=C1SCC(=O)NC(C)C2=CC=CC=C2)C3=NON=C3NC(=O)C

    Origin of Product

    United States

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